molecular formula C9H8N2O2 B155654 Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1015609-11-6

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B155654
CAS No.: 1015609-11-6
M. Wt: 176.17 g/mol
InChI Key: JZFTWMGTLMPFEL-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.

Mode of Action

Based on the observed biological activity of similar compounds , it may interact with its targets to modulate glucose metabolism, leading to a reduction in blood glucose levels.

Biochemical Pathways

, it is plausible that it impacts pathways related to glucose metabolism. This is inferred from the observed hypoglycemic effects of similar compounds .

Result of Action

Similar compounds have been shown to reduce blood glucose levels , suggesting potential therapeutic applications in conditions such as diabetes and metabolic syndrome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific structure, which allows it to effectively inhibit FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFTWMGTLMPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470367
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-11-6
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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